molecular formula C17H18FNO2 B5614169 N-(3-fluorophenyl)-2-(4-propylphenoxy)acetamide

N-(3-fluorophenyl)-2-(4-propylphenoxy)acetamide

Cat. No.: B5614169
M. Wt: 287.33 g/mol
InChI Key: UFKMAGDRRPNAKC-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(4-propylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenyl group and a propylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(4-propylphenoxy)acetamide typically involves the reaction of 3-fluoroaniline with 2-(4-propylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(4-propylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-2-(4-propylphenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(4-propylphenoxy)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(4-propylphenoxy)acetamide
  • N-(3-bromophenyl)-2-(4-propylphenoxy)acetamide
  • N-(3-methylphenyl)-2-(4-propylphenoxy)acetamide

Uniqueness

N-(3-fluorophenyl)-2-(4-propylphenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-propylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-2-4-13-7-9-16(10-8-13)21-12-17(20)19-15-6-3-5-14(18)11-15/h3,5-11H,2,4,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKMAGDRRPNAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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